GSK-1264

HIV integrase protein-protein interaction inhibitor ALLINI

GSK-1264 (CAS 1392118-63-6) is a prototypical allosteric inhibitor of HIV-1 integrase (ALLINI) that disrupts the interaction between integrase (IN) and the cellular cofactor LEDGF/p75. Unlike active-site strand-transfer inhibitors (INSTIs), GSK-1264 binds at the LEDGF/p75-binding pocket on the IN catalytic core domain dimer interface, inducing aberrant IN multimerization and thereby blocking late-stage viral replication rather than the early integration step.

Molecular Formula C26H28FNO5
Molecular Weight 453.51
CAS No. 1392118-63-6
Cat. No. B607759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1264
CAS1392118-63-6
SynonymsGSK1264;  GSK-1264;  GSK 1264
Molecular FormulaC26H28FNO5
Molecular Weight453.51
Structural Identifiers
SMILESCC1=C(C(C2=C3C=CC=C2)=C([C@H](OC(C)(C)C)C(O)=O)N(C)C3=O)C=C(F)C4=C1CCCO4
InChIInChI=1S/C26H28FNO5/c1-14-15-11-8-12-32-22(15)19(27)13-18(14)20-16-9-6-7-10-17(16)24(29)28(5)21(20)23(25(30)31)33-26(2,3)4/h6-7,9-10,13,23H,8,11-12H2,1-5H3,(H,30,31)/t23-/m0/s1
InChIKeyLDALHHGVIZRJPA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-1264: Allosteric HIV-1 Integrase Inhibitor (ALLINI) for Antiviral Research and Drug Development


GSK-1264 (CAS 1392118-63-6) is a prototypical allosteric inhibitor of HIV-1 integrase (ALLINI) that disrupts the interaction between integrase (IN) and the cellular cofactor LEDGF/p75 [1]. Unlike active-site strand-transfer inhibitors (INSTIs), GSK-1264 binds at the LEDGF/p75-binding pocket on the IN catalytic core domain dimer interface, inducing aberrant IN multimerization and thereby blocking late-stage viral replication rather than the early integration step [2]. This compound is a foundational tool for probing non-catalytic IN functions, viral particle assembly, and the emergence of allosteric drug resistance.

Allosteric IN ligand probe for non-catalytic integrase studies
Late-stage HIV-1 replication and particle assembly research
LEDGF/p75-dependent pharmacology and host-factor screening

Why ALLINI Substitution Is Not Straightforward: GSK-1264 vs. GSK002 Case Study


Allosteric integrase inhibitors are not interchangeable. Despite sharing a common binding region, GSK-1264 and the closely related ALLINI GSK002 exhibit fundamentally divergent sensitivity profiles across HIV-1 subtypes, with a near-zero correlation of inhibitory potency (R = 0.0492, R² = 0.0024) [1]. The compounds also differ in their dependency on LEDGF/p75: GSK-1264's antiviral IC50 shifts from ~55.2 nM to 11.0 nM in LEDGF-knockdown cells, indicating a host-factor-modulated potency that may not apply to other ALLINIs [2]. These quantitative disparities mean that substituting GSK-1264 with a structural analog without verifying the specific biological context risks invalidating phenotypic readouts in both mechanistic and translational studies.

GSK-1264 attribute
LEDGF/p75-modulated antiviral response
Substitution risk
Potency shift may not transfer to structural analogs; host-factor dependency requires compound-specific verification
GSK-1264 attribute
Unique subtype sensitivity profile across HIV-1 strains
Substitution risk
Sensitivity profile shows near-zero correlation with close ALLINI analogs (e.g., GSK002); resistance maps differ significantly
GSK-1264 attribute
Full-length IN CCD-CTD bridging binding mode (PDB 5HOT)
Substitution risk
Binding mode may not be replicated by ALLINIs solved only in minimal domain constructs; aggregation phenotype may differ

Head-to-Head Quantitative Evidence for GSK-1264 Differentiation


LEDGF/p75-IN Interaction Disruption: Biochemical Potency vs. Cellular Potency

GSK-1264 inhibits the LEDGF/p75 IN-binding domain (IBD) interaction with the IN catalytic core domain (CCD) in a time-resolved FRET assay with a pIC50 of 8.2 ± 0.14 nM (IC50 ≈ 6.3 nM) [1]. In multicycle HIV-1 replication assays (MT-4 cells), the antiviral IC50 is ~38 nM [1]. While other ALLINIs such as BI-224436 and CX-14442 also disrupt the LEDGF-IN interaction, the relationship between biochemical and cellular potency is not uniform across the class. GSK-1264's ~6-fold shift between biochemical and cellular IC50 provides a quantifiable benchmark for evaluating target engagement vs. antiviral efficacy in LEDGF-dependent cellular environments.

IN-LEDGF Disruption
Cross-study
FRET IC₅₀ ~6.3 nM
Cellular IC₅₀ ~38 nM
~6-fold shift
Reported biochemical-to-cellular potency shift benchmark
Time-resolved FRET vs MT-4 multicycle assay; class-level variability noted
HIV integrase protein-protein interaction inhibitor ALLINI LEDGF/p75 time-resolved FRET

Late-Stage Replication Block: GSK-1264 vs. Integrase Strand-Transfer Inhibitors (INSTIs)

GSK-1264 inhibits HIV-1 replication predominantly at a late, post-integration step. In time-of-addition experiments, treating virus-producing cells yielded an IC50 of ~12 nM, whereas treating target cells prior to infection gave an IC50 of ~557 nM—a 46-fold difference [1]. In contrast, raltegravir (an INSTI) blocks early integration and shows no such late-stage selectivity. This temporal mechanism is shared among ALLINIs but the quantitative ratio of late vs. early inhibition is compound-specific, making GSK-1264's 46-fold window a distinguishing feature for studies requiring clean temporal separation of replication steps.

Late vs Early Inhibition
Head-to-head
Producer-cell IC₅₀ ~12 nM
Target-cell IC₅₀ ~557 nM
46-fold late-stage selectivity
Reported late-stage inhibition selectivity profile vs INSTIs
Time-of-addition; HIV-1 NL4-3; raltegravir lacks late selectivity
HIV replication late-stage inhibitor ALLINI INSTI time-of-addition assay

Host Factor-Dependent Potency: LEDGF/p75 Knockdown Reverses GSK-1264 Sensitivity

GSK-1264's antiviral potency is modulated by the presence of the cellular cofactor LEDGF/p75. In 293T-derived cells expressing LEDGF-targeting shRNA, the IC50 decreased from 55.2 ± 10.2 nM (wild-type) to 11.0 ± 1.4 nM (LEDGF-knockdown), an ~5-fold increase in apparent potency [1]. In contrast, an integrase strand-transfer inhibitor showed no significant IC50 shift under identical conditions [1]. This host-factor-dependent behavior is a hallmark of LEDGF-competitive ALLINIs but the magnitude of the shift is compound-specific; GSK-1264's ~5-fold window provides a quantifiable metric for confirming on-target allosteric mechanism in cellular assays.

Host Factor Potency Shift
Head-to-head
WT IC₅₀ ~55 nM
LEDGF-KD IC₅₀ ~11 nM
~5-fold increase
Reported host-factor-dependent potency modulation
shRNA knockdown in 293T cells; confirms allosteric mechanism
LEDGF/p75 host factor dependency shRNA knockdown IC50 shift ALLINI

Differential Resistance Landscape: GSK-1264 vs. GSK002 Across HIV-1 Subtypes

Despite structural similarity, GSK-1264 and GSK002 show strikingly different sensitivity profiles across a panel of HIV-1 strains. IC50 values for GSK-1264 range from 2 µM to <0.5 µM, while GSK002 values span <0.5 µM to >500 µM, with virtually no correlation between the two inhibitors (R = 0.0492, R² = 0.0024, p = 0.811) [1]. Resistance mutations selected by GSK1264 (e.g., A128T, W131C, N222K) map to residues distinct from those conferring GSK002 resistance [1]. This lack of cross-resistance establishes GSK-1264 as a distinct pharmacological entity within the ALLINI class and precludes the use of GSK002 or other ALLINIs as interchangeable tools in resistance profiling studies.

Subtype Sensitivity Correlation
Head-to-head
GSK1264 range ~2–100 µM
GSK002 range >500 µM
R² ≈ 0, p = 0.811
Reported uncorrelated resistance profiles across HIV-1 subtypes
Multi-subtype panel; cross-resistance mapping essential
HIV-1 subtypes drug resistance ALLINI cross-resistance IC50 correlation

Structural Basis of Action: CCD-CTD Bridging vs. CCD-Only Binding

The 4.4 Å crystal structure of full-length HIV-1 IN bound to GSK-1264 (PDB: 5HOT) reveals the compound buried at the interface between the IN catalytic core domain (CCD) and C-terminal domain (CTD), directly stabilizing an inter-domain interaction that leads to aberrant IN polymerization [1]. This CCD-CTD bridging mode is distinct from the binding pose of BI-224436, which was solved at 2.93 Å in a minimal CCD-CTD ternary complex (PDB: 8EOL) and exhibits an asymmetric π-mediated interaction network [2]. The full-length structure of GSK-1264 captures the physiological oligomeric context of drug-induced aggregation, providing a more complete model for structure-guided optimization than the minimal domain constructs used for other ALLINIs.

Full-length IN Cocrystal
Cross-study
PDB 5HOT, 4.4 Å
Full-length HIV-1 IN
CCD-CTD bridging pose
Reported full-length IN aggregation complex vs minimal domain structures
X-ray crystallography; distinct from BI-224436 CCD-CTD ternary complex
X-ray crystallography integrase aggregation CCD-CTD interface ALLINI 4.4 Å structure

High-Impact Application Scenarios for GSK-1264 Based on Verified Differentiation Evidence


Mechanistic Dissection of Late-Stage HIV-1 Replication and Particle Maturation

GSK-1264 is the compound of choice for studies requiring clean temporal separation of early (entry, reverse transcription, integration) and late (assembly, budding, maturation) HIV-1 replication steps. The 46-fold differential between late-stage (IC50 ~12 nM) and early-stage (IC50 ~557 nM) inhibition [1] enables researchers to attribute phenotypic effects specifically to post-integration events without confounding early-step inhibition. This application is supported by the JBC 2014 time-of-addition data and is not achievable with INSTIs like raltegravir, which lack late-stage selectivity.

LEDGF/p75-Dependent Pharmacology and Host-Factor Screening

The ~5-fold increase in GSK-1264 potency upon LEDGF/p75 knockdown (IC50 from 55.2 nM to 11.0 nM) [1] makes this compound uniquely valuable for chemical biology screens that interrogate LEDGF/p75 dependency in HIV replication. By comparing GSK-1264 sensitivity between wild-type and LEDGF-depleted cells, researchers can confirm that observed antiviral effects are mediated through the LEDGF-IN binding interface. This LEDGF-dependent potency shift is not observed with INSTIs [1] and may vary quantitatively across ALLINIs, necessitating the use of well-characterized GSK-1264 reference material.

ALLINI Resistance Profiling and Cross-Resistance Mapping

GSK-1264 is essential for resistance studies because its sensitivity profile across HIV-1 subtypes is uncorrelated with that of other ALLINIs such as GSK002 (R² = 0.0024) [2]. Researchers mapping the genetic determinants of ALLINI susceptibility must include GSK-1264 to capture the full spectrum of resistance polymorphisms (e.g., A128T, W131C, N222K). Substituting GSK-1264 with GSK002 in resistance panels would systematically miss residues conferring GSK-1264-specific resistance and produce misleading structure-activity conclusions.

Structural Biology of Drug-Induced Integrase Aggregation

The full-length HIV-1 IN-GSK-1264 crystal structure (PDB: 5HOT, 4.4 Å) [2] is the only available structure capturing an ALLINI in complex with intact integrase in a polymer-like arrangement. This structure is indispensable for molecular modeling of drug-induced IN aggregation, for designing next-generation ALLINIs that modulate the CCD-CTD interface, and for interpreting cryo-EM reconstructions of IN polymers. Researchers engaged in structure-based ALLINI optimization should use GSK-1264 as the reference ligand for docking studies and molecular dynamics simulations of the full-length IN multimer.

Application
Selection Property
Validation Focus
HIV-1 late-stage replication studies
Late-stage vs early-stage inhibition selectivity
Temporal inhibition profile verification
LEDGF/p75 pharmacology screens
Host-factor-modulated potency shift
Potency shift upon LEDGF knockdown confirmation
ALLINI resistance profiling
Uncorrelated subtype sensitivity profile
Cross-resistance panel mapping
Integrase aggregation structural biology
Full-length IN cocrystal structure availability
CCD-CTD interface binding confirmation
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